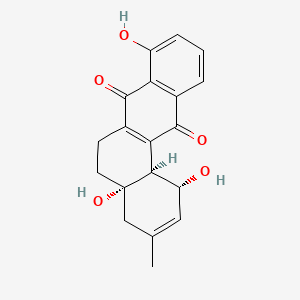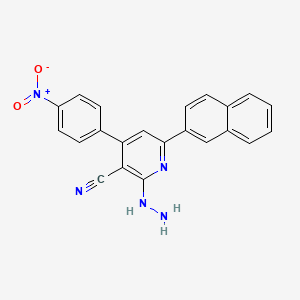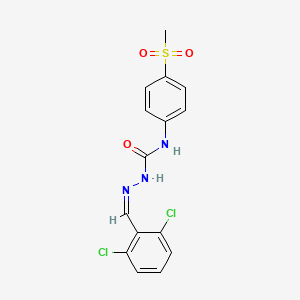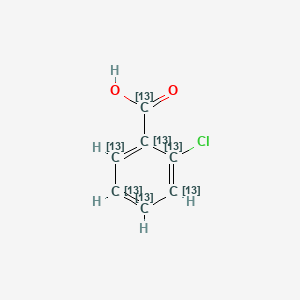
MrgprX2 antagonist-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MrgprX2 antagonist-6 is a compound that acts as an antagonist to the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed in mast cells and is involved in various allergic and inflammatory responses. By inhibiting MRGPRX2, this compound has the potential to mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
MrgprX2 antagonist-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MrgprX2 antagonist-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the MRGPRX2 receptor and its role in chemical signaling pathways.
Biology: Helps in understanding the biological functions of mast cells and their involvement in allergic reactions.
Medicine: Potential therapeutic agent for treating conditions like chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders.
Industry: Used in the development of new drugs targeting MRGPRX2 and related pathways
Wirkmechanismus
MrgprX2 antagonist-6 exerts its effects by binding to the MRGPRX2 receptor and blocking its activation by various ligands, including neuropeptides and antimicrobial peptides. This inhibition prevents mast cell degranulation and the subsequent release of inflammatory mediators such as histamine, tryptase, and cytokines. The molecular targets involved include the receptor itself and downstream signaling pathways that mediate the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substance P antagonists: These compounds also target MRGPRX2 but may have different binding affinities and specificities.
Cortistatin-14 antagonists: Another class of compounds that inhibit MRGPRX2 activation by specific neuropeptides.
Neuromuscular blocking agents: These agents can also interact with MRGPRX2 but are primarily used for different therapeutic purposes
Uniqueness
MrgprX2 antagonist-6 is unique in its high selectivity and potency for the MRGPRX2 receptor. This specificity allows for targeted inhibition of mast cell-mediated responses without affecting other pathways, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C24H23F3N6O3 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
1-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H23F3N6O3/c25-24(26,27)18-6-8-19(9-7-18)29-22(34)31-23-30-20(16-36-23)15-35-21-10-4-17(5-11-21)3-1-2-13-33-14-12-28-32-33/h4-12,14,16H,1-3,13,15H2,(H2,29,30,31,34) |
InChI-Schlüssel |
FMAUNNHWYUDVKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)

![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
